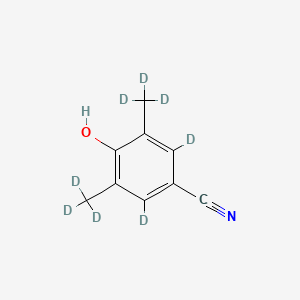
N-Methyl-2-piperidinemethanol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-piperidinemethanol-d5 is a deuterated compound with the molecular formula C7H10D5NO and a molecular weight of 134.23 g/mol . This compound is a stable isotope-labeled analog of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in the fields of chemistry and biology, for studying metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium atoms. The final product is typically purified through distillation or chromatography to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methyl-2-piperidinemethanone-d5.
Reduction: It can be reduced to form N-Methyl-2-piperidinemethane-d5.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide, usually conducted under reflux conditions.
Major Products Formed
Oxidation: N-Methyl-2-piperidinemethanone-d5
Reduction: N-Methyl-2-piperidinemethane-d5
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Methyl-2-piperidinemethanol-d5 is widely used in scientific research for:
Metabolic Studies: As a stable isotope-labeled compound, it is used to trace metabolic pathways in vivo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard for chemical identification and structural analysis.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly for studying drug metabolism and pharmacokinetics.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Mécanisme D'action
The mechanism of action of N-Methyl-2-piperidinemethanol-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-piperidinemethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Methyl-2-piperidinemethanone-d5: A deuterated oxidation product of N-Methyl-2-piperidinemethanol-d5.
N-Methyl-2-piperidinemethane-d5: A deuterated reduction product of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1794971-17-7 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
134.234 |
Nom IUPAC |
dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2 |
Clé InChI |
HXXJMMLIEYAFOZ-YRYIGFSMSA-N |
SMILES |
CN1CCCCC1CO |
Synonymes |
(1-Methyl-2-piperidyl)methanol-d5; (1-Methylpiperidin-2-yl)methanol-d5; (±)-2-Hydroxymethyl-1-methylpiperidine-d5; 1-Methyl-2-piperidinemethanol-d5; 2-Hydroxymethyl-1-methylpiperidine-d5; 2-Hydroxymethyl-N-methylpiperidine-d5; NSC 45464-d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)
![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)


![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)



